molecular formula C9H15N3OS B12585548 2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide CAS No. 649737-15-5

2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B12585548
CAS No.: 649737-15-5
M. Wt: 213.30 g/mol
InChI Key: HVWUKMDAYNMVIN-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the thiazole ring.

    Dimethylation: The N,N-dimethylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s functional groups allow it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(propan-2-yl)-1,3-thiazole-4-carboxamide: Lacks the N,N-dimethylation, which may affect its chemical properties and biological activity.

    2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide: Lacks the propan-2-yl group, which may influence its steric and electronic properties.

    2-Amino-1,3-thiazole-4-carboxamide:

Uniqueness

The presence of both the N,N-dimethyl and propan-2-yl groups in 2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide imparts unique steric and electronic properties, making it distinct from other thiazole derivatives. These features contribute to its versatility and potential for diverse applications in scientific research and industry.

Properties

CAS No.

649737-15-5

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

2-amino-N,N-dimethyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H15N3OS/c1-5(2)7-6(8(13)12(3)4)11-9(10)14-7/h5H,1-4H3,(H2,10,11)

InChI Key

HVWUKMDAYNMVIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)N)C(=O)N(C)C

Origin of Product

United States

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